molecular formula C19H21ClFN5O2 B1671139 TD3Ssc2vdf CAS No. 494861-87-9

TD3Ssc2vdf

Cat. No. B1671139
M. Wt: 405.9 g/mol
InChI Key: BQNLTXZVZWVEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egis-11150 is a potent inhibitor of adrenergic alpha1, alpha2c, 5-HT2a, 5HT7 receptors;  Relatively selective blocker of adrenergic alpha2c over adrenergic alpha2a receptors..

properties

CAS RN

494861-87-9

Product Name

TD3Ssc2vdf

Molecular Formula

C19H21ClFN5O2

Molecular Weight

405.9 g/mol

IUPAC Name

4-chloro-5-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethylamino]-2-methylpyridazin-3-one

InChI

InChI=1S/C19H21ClFN5O2/c1-25-19(27)17(20)15(11-23-25)22-6-9-26-7-4-12(5-8-26)18-14-3-2-13(21)10-16(14)28-24-18/h2-3,10-12,22H,4-9H2,1H3

InChI Key

BQNLTXZVZWVEDX-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(C=N1)NCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)Cl

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Egis-11150

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.9 g (8.6 millimoles) of 4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one, 40 ml of acetonitrile, 2.07 g (9.4 millimoles) of 6-fluoro-3-piperidine-4-yl-1,2-benzisoxazole, 2.36 g of potassium carbonate and 0.17 g potassium iodide are admixed. The reaction mixture is heated to boiling for 24 hours, filtered over a magnesium sulfate containing carbon bed and the organic phase is evaporated. The crude product is dissolved in ethyl acetate, washed with water, the organic phase is dried over magnesium sulfate, filtered and evaporated. The crude product is recrystallized from ethyl acetate. Thus 2.8 g of the desired compound are obtained, yield 80.5%. Mp.: 145–147° C.
Name
4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
80.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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